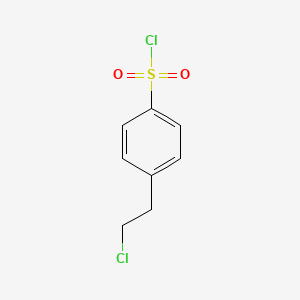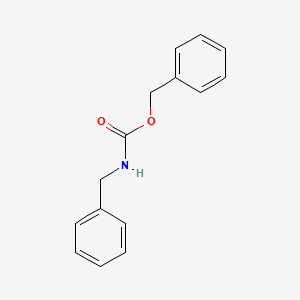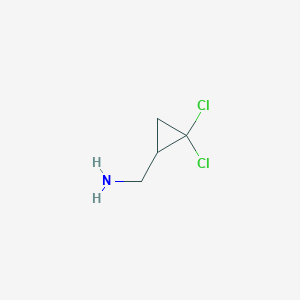![molecular formula C14H13ClN4 B1352015 7-(4-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 72578-33-7](/img/structure/B1352015.png)
7-(4-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Übersicht
Beschreibung
This compound is a derivative of pyrimido[4,5-d]pyrimidine1. Pyrimidopyrimidines, including this class of compounds, attract considerable attention due to their high potential for application in medicinal chemistry1. They exhibit varied biological activity, including antiproliferative, antioxidant, antiinflammatory, hepatoprotective, diuretic, antimicrobial, antihyp
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivatives
The compound 7-(4-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine belongs to a class of pyrrolopyrimidines, which have been a subject of interest in chemical synthesis due to their diverse biological activities. Research has focused on synthesizing novel derivatives of pyrrolopyrimidines, including those with aromatic sulfonamide moieties. These compounds have been synthesized using catalytic systems such as 4-(N,N-Dimethylamino)pyridine (DMAP), demonstrating the efficiency of solvent-free conditions over traditional methods. The synthesis involves the reaction of 7-deazaadenines with benzenesulfonyl chlorides, highlighting the adaptability of pyrrolopyrimidines in chemical reactions to produce new compounds with potential biological applications (Khashi, Davoodnia, & Chamani, 2014).
Crystallography and Structural Analysis
The structural analysis of pyrrolopyrimidine derivatives, such as the synthesis and crystal structure of related compounds like N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, has been explored. These studies involve cyclization reactions and detailed crystallographic analysis to understand the molecular conformation, hydrogen bonding, and π-stacking interactions, which are crucial for the application of these compounds in material science and molecular engineering (Repich, Orysyk, Savytskyi, & Pekhnyo, 2017).
Antiproliferative Activity
Pyrrolopyrimidine derivatives have been synthesized and evaluated for their antiproliferative activity against cancer cell lines, such as human breast cancer cells (MCF-7). These compounds, including pyrimido[1,6-a]thieno[2,3-d]pyrimidin-4-ones, undergo various chemical reactions to produce amino derivatives, which are then assessed for their ability to inhibit cell growth and induce apoptotic cell death, highlighting the potential therapeutic applications of pyrrolopyrimidine derivatives in cancer treatment (Atapour-Mashhad et al., 2017).
Antimicrobial and Anticancer Agents
Novel pyrazole derivatives with pyrazolyl moieties and pyrazolo[4,3-d]-pyrimidine derivatives, synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, have been investigated for their antimicrobial and anticancer activities. These compounds demonstrate significant activity, surpassing even standard drugs like doxorubicin in some cases, indicating the versatility of pyrrolopyrimidine frameworks in developing new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Eigenschaften
IUPAC Name |
7-(4-chlorophenyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4/c1-8-9(2)19(11-5-3-10(15)4-6-11)14-12(8)13(16)17-7-18-14/h3-7H,1-2H3,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOSOWWRMRDJLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=NC=NC(=C12)N)C3=CC=C(C=C3)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407077 | |
| Record name | 7-(4-Chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49675429 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
7-(4-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
CAS RN |
72578-33-7 | |
| Record name | 7-(4-Chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

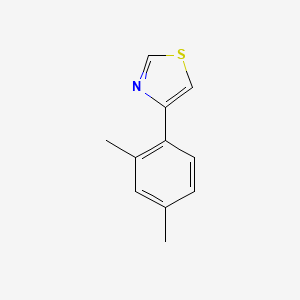
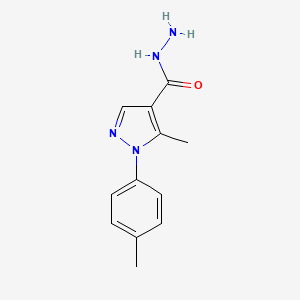
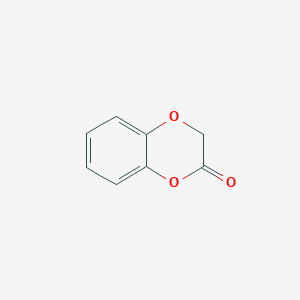
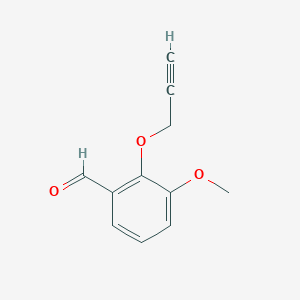
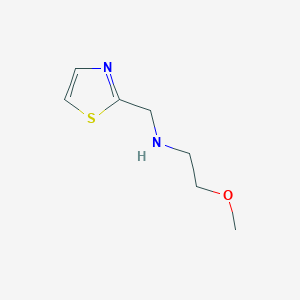
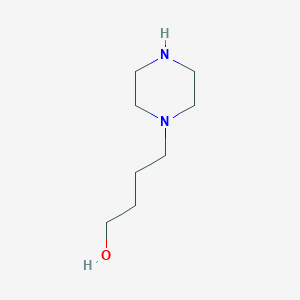
![1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B1351965.png)
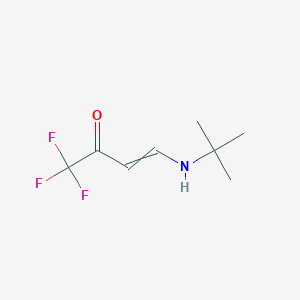
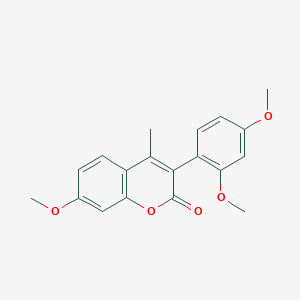
![7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B1351973.png)
